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Introduction
MicroRNA-155 (miR-155) is a small non-coding RNA molecule that has emerged as a critical

regulator of gene expression in a multitude of cellular processes, including inflammation,

immunity, and cancer. Notably, dysregulation of miR-155 expression has been increasingly

implicated in the development of resistance to various chemotherapeutic agents across a

range of cancers. These application notes provide a comprehensive overview of the role of

miR-155 in drug resistance and detailed protocols for studying its function and mechanisms.

Overexpression of miR-155 is frequently observed in tumors and is associated with increased

tumor aggressiveness and poor prognosis.[1][2] It contributes to drug resistance by targeting

and downregulating the expression of several key tumor suppressor genes and pro-apoptotic

factors.[3][4] Understanding the molecular mechanisms by which miR-155 confers drug

resistance is paramount for the development of novel therapeutic strategies to overcome this

significant clinical challenge.

Mechanisms of miR-155-Mediated Drug Resistance
miR-155 exerts its influence on drug resistance through the regulation of multiple signaling

pathways and downstream effector molecules. Key mechanisms include:
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Inhibition of Apoptosis: miR-155 can suppress the expression of pro-apoptotic proteins,

thereby rendering cancer cells resistant to chemotherapy-induced cell death. A primary

target in this context is the Forkhead Box O3 (FOXO3a) transcription factor.[3][5] By binding

to the 3'-untranslated region (3'-UTR) of FOXO3a mRNA, miR-155 inhibits its translation,

leading to decreased expression of downstream pro-apoptotic genes like Bim and p27.[3]

Modulation of the p53 Pathway: A negative feedback loop has been identified between miR-

155 and the tumor suppressor p53.[4] High levels of miR-155 can suppress p53 activity, a

key mediator of cell cycle arrest and apoptosis in response to DNA damage induced by

chemotherapy. Conversely, p53 can regulate the expression of miR-155. This interplay is

crucial in determining cellular fate following drug exposure.

Regulation of Drug Efflux Pumps: miR-155 has been shown to influence the expression of

ATP-binding cassette (ABC) transporters, which are responsible for pumping

chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration

and efficacy.[6]

Induction of Epithelial-to-Mesenchymal Transition (EMT): EMT is a cellular process that has

been linked to increased drug resistance. miR-155 can promote EMT, contributing to a more

aggressive and drug-resistant cancer phenotype.

Data Presentation: Quantitative Analysis of miR-155
in Drug Resistance
The following tables summarize the quantitative effects of miR-155 modulation on the

sensitivity of cancer cells to various chemotherapeutic agents, as measured by the half-

maximal inhibitory concentration (IC50).

Table 1: Effect of miR-155 Inhibition on Doxorubicin Sensitivity in Lung Cancer Cells
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Cell Line Treatment
Doxorubicin
IC50 (µM)

Fold Change
in Sensitivity

Reference

A549 Parental 1.4 - [6]

A549/dox Resistant Control 16.4
11.7-fold

decrease
[6]

A549/dox ASO-miR-155 7.61
2.15-fold

increase
[6]

Table 2: Effect of miR-155 Overexpression on Cisplatin Sensitivity in Colon Cancer Cells

Cell Line Transfection Cisplatin Effect Reference

HT-29 Control Sensitive [7]

HT-29 miR-155 mimic
Increased viability

(Resistant)
[7]

SW620 Control Sensitive [7]

SW620 miR-155 mimic
Increased viability

(Resistant)
[7]

Table 3: Correlation of Endogenous miR-155 Levels with Paclitaxel Sensitivity in Breast Cancer

Cell Lines

Cell Line
Receptor
Status

Paclitaxel IC50
(nM)

Relative miR-
155
Expression

Reference

MDAMB453 Luminal
Lower (More

Sensitive)
Not specified [8]

BT20 Basal-like 17.7 Not specified [8]
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Caption: miR-155 signaling pathway in drug resistance.
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Caption: Experimental workflow for studying miR-155 in drug resistance.

Experimental Protocols
Cell Culture and Transfection of miR-155 Mimics and
Inhibitors
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Objective: To modulate the intracellular levels of miR-155 in cancer cell lines to study its effect

on drug sensitivity.

Materials:

Cancer cell line of interest (e.g., A549, HT-29, MCF-7)

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-

streptomycin)

miR-155 mimic, miR-155 inhibitor, and negative control (NC) oligonucleotides

Transfection reagent (e.g., Lipofectamine RNAiMAX)

Opti-MEM I Reduced Serum Medium

6-well plates

Phosphate-buffered saline (PBS)

Protocol:

Cell Seeding: The day before transfection, seed the cancer cells in 6-well plates at a density

that will result in 70-90% confluency at the time of transfection.

Preparation of Transfection Complexes: a. For each well to be transfected, dilute the miR-

155 mimic, inhibitor, or NC to the desired final concentration (e.g., 50 nM) in 125 µL of Opti-

MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 125 µL of Opti-MEM.

c. Combine the diluted oligonucleotides and the diluted Lipofectamine RNAiMAX (total

volume 250 µL). Mix gently and incubate for 5-20 minutes at room temperature to allow the

formation of transfection complexes.

Transfection: a. Gently aspirate the culture medium from the cells and wash once with PBS.

b. Add 1.5 mL of fresh, antibiotic-free complete culture medium to each well. c. Add the 250

µL of transfection complex dropwise to each well. d. Gently rock the plate to ensure even

distribution.
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Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding

with downstream assays. The optimal incubation time should be determined empirically.

Quantitative Real-Time PCR (qRT-PCR) for miR-155
Expression
Objective: To quantify the expression levels of miR-155 in cells after transfection or in tumor

tissues.

Materials:

RNA extraction kit (e.g., TRIzol reagent or a column-based kit)

miRNA-specific reverse transcription kit

miR-155-specific stem-loop RT primer

qRT-PCR master mix (e.g., TaqMan or SYBR Green)

miR-155-specific forward primer and a universal reverse primer

Endogenous control (e.g., U6 snRNA) primers

Real-time PCR instrument

Protocol:

RNA Extraction: Extract total RNA, including small RNAs, from the cultured cells or tissue

samples according to the manufacturer's protocol of the chosen RNA extraction kit.

Reverse Transcription (RT): a. Synthesize cDNA from the total RNA using a miRNA-specific

reverse transcription kit and a miR-155-specific stem-loop RT primer. This method ensures

the specific reverse transcription of the mature miR-155. b. Perform the RT reaction

according to the manufacturer's instructions.

Real-Time PCR: a. Prepare the qRT-PCR reaction mixture containing the cDNA template,

qRT-PCR master mix, miR-155-specific forward primer, and the universal reverse primer. b.
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Set up parallel reactions for the endogenous control (e.g., U6 snRNA). c. Perform the qRT-

PCR on a real-time PCR instrument using a standard thermal cycling protocol.

Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the

relative expression of miR-155, normalized to the endogenous control.

Cell Viability (MTT) Assay for IC50 Determination
Objective: To assess the effect of miR-155 modulation on the sensitivity of cancer cells to a

specific chemotherapeutic drug and to determine the IC50 value.

Materials:

Transfected cells (from Protocol 1)

96-well plates

Chemotherapeutic drug of interest (e.g., cisplatin, doxorubicin, paclitaxel)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

Microplate reader

Protocol:

Cell Seeding: 24 hours post-transfection, trypsinize and seed the transfected cells into 96-

well plates at an appropriate density (e.g., 5,000 cells/well).

Drug Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution

of the chemotherapeutic drug. Include a vehicle-only control.

Incubation: Incubate the cells for 48-72 hours at 37°C.

MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C. b. Aspirate the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: a. Calculate the percentage of cell viability for each drug concentration

relative to the vehicle-only control. b. Plot the cell viability against the drug concentration (log

scale) and use a non-linear regression analysis to determine the IC50 value.

Western Blotting for Target Protein Expression
Objective: To determine the effect of miR-155 modulation on the protein expression levels of its

direct targets (e.g., FOXO3a, p53).

Materials:

Transfected cells (from Protocol 1)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies against the target protein (e.g., anti-FOXO3a, anti-p53) and a loading

control (e.g., anti-β-actin, anti-GAPDH)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Protocol:

Protein Extraction: Lyse the transfected cells in RIPA buffer. Determine the protein

concentration using a BCA assay.
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SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli

buffer and separate them on an SDS-PAGE gel.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

Antibody Incubation: a. Incubate the membrane with the primary antibody overnight at 4°C.

b. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detection: Wash the membrane again with TBST, add the ECL substrate, and visualize the

protein bands using an imaging system.

Analysis: Quantify the band intensities and normalize the target protein expression to the

loading control.

Luciferase Reporter Assay for Target Validation
Objective: To experimentally validate the direct interaction between miR-155 and the 3'-UTR of

a predicted target gene.

Materials:

Luciferase reporter plasmid containing the 3'-UTR of the predicted target gene downstream

of the luciferase gene

Mutant luciferase reporter plasmid with mutations in the miR-155 binding site of the 3'-UTR

miR-155 mimic and negative control

Co-transfection reagent

Dual-luciferase reporter assay system

Luminometer
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Protocol:

Co-transfection: Co-transfect cells (e.g., HEK293T) in a 24-well plate with the luciferase

reporter plasmid (wild-type or mutant), a Renilla luciferase control plasmid, and either the

miR-155 mimic or a negative control.

Incubation: Incubate the cells for 48 hours.

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities

using a dual-luciferase reporter assay system and a luminometer.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A

significant decrease in luciferase activity in the presence of the miR-155 mimic and the wild-

type 3'-UTR reporter, but not the mutant, confirms a direct interaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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